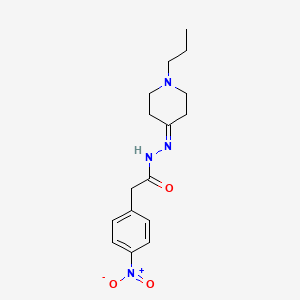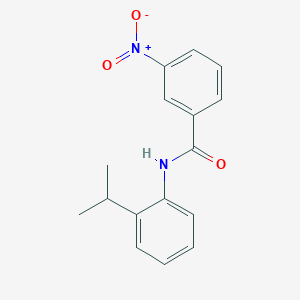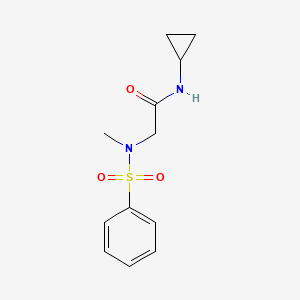![molecular formula C16H14Cl2N2O2 B5874442 N-{4-[acetyl(methyl)amino]phenyl}-3,4-dichlorobenzamide](/img/structure/B5874442.png)
N-{4-[acetyl(methyl)amino]phenyl}-3,4-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[acetyl(methyl)amino]phenyl}-3,4-dichlorobenzamide, commonly known as AMACR inhibitor, is a small molecule inhibitor that has been widely used in scientific research. The compound is known to inhibit alpha-methylacyl-CoA racemase (AMACR), which is an enzyme that is overexpressed in various types of cancers, including prostate cancer.
Mécanisme D'action
N-{4-[acetyl(methyl)amino]phenyl}-3,4-dichlorobenzamide inhibitor works by inhibiting the activity of this compound, which is an enzyme that plays a crucial role in the metabolism of branched-chain fatty acids. This compound is overexpressed in various types of cancers, including prostate cancer, and is known to promote cancer cell growth and survival. By inhibiting this compound, this compound inhibitor can effectively halt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a significant impact on the biochemical and physiological processes in cancer cells. The compound has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of various oncogenes. Moreover, this compound inhibitor has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[acetyl(methyl)amino]phenyl}-3,4-dichlorobenzamide inhibitor has several advantages for lab experiments. The compound is easy to synthesize, and its activity can be easily measured using various assays. Moreover, this compound inhibitor is highly specific for this compound, making it a useful tool for studying the role of this compound in cancer progression. However, one limitation of using this compound inhibitor is that it can have off-target effects, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of N-{4-[acetyl(methyl)amino]phenyl}-3,4-dichlorobenzamide inhibitor in scientific research. One potential direction is to develop more potent and selective this compound inhibitors that can be used for cancer therapy. Moreover, this compound inhibitor can be used to study the role of this compound in other types of cancers, such as breast cancer and lung cancer. Additionally, this compound inhibitor can be used to develop new diagnostic tools for cancer detection, as this compound is overexpressed in various types of cancers.
Conclusion:
In conclusion, this compound inhibitor is a small molecule inhibitor that has been extensively used in scientific research to study the role of this compound in cancer progression. The compound has several advantages for lab experiments, including ease of synthesis and specificity for this compound. Moreover, this compound inhibitor has several potential applications in cancer therapy and cancer detection. Future research in this area will likely lead to the development of more potent and selective this compound inhibitors and new diagnostic tools for cancer detection.
Méthodes De Synthèse
N-{4-[acetyl(methyl)amino]phenyl}-3,4-dichlorobenzamide inhibitor can be synthesized using various methods. The most commonly used method involves the reaction of 3,4-dichlorobenzoyl chloride with N-acetylanthranilic acid methyl ester in the presence of a base such as triethylamine. The resulting product is then treated with methylamine to produce the final product, this compound inhibitor.
Applications De Recherche Scientifique
N-{4-[acetyl(methyl)amino]phenyl}-3,4-dichlorobenzamide inhibitor has been extensively used in scientific research to study the role of this compound in cancer progression. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Moreover, this compound inhibitor has been used to develop diagnostic tools for prostate cancer detection, as this compound is overexpressed in prostate cancer cells.
Propriétés
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-3,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-10(21)20(2)13-6-4-12(5-7-13)19-16(22)11-3-8-14(17)15(18)9-11/h3-9H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTNXMCVRXASPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![dimethyl 5-[(cyclopropylcarbonyl)amino]isophthalate](/img/structure/B5874359.png)
![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5874362.png)


![5,5-dimethyl-3-[(4-methylbenzyl)amino]-2-cyclohexen-1-one](/img/structure/B5874389.png)


![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5874424.png)

![3-amino-4-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5874427.png)

![4-ethyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B5874451.png)


